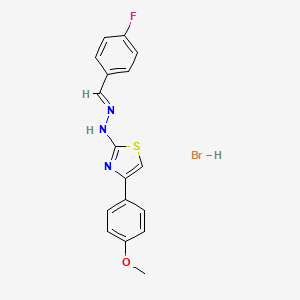

(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide

Description

Properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3OS.BrH/c1-22-15-8-4-13(5-9-15)16-11-23-17(20-16)21-19-10-12-2-6-14(18)7-3-12;/h2-11H,1H3,(H,20,21);1H/b19-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWANJUPOJLPYSA-ZIOFAICLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its antimalarial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the thiazole ring. The detailed synthetic pathway includes:

- Condensation Reaction : The initial step involves the reaction of 4-fluorobenzaldehyde with a suitable hydrazine to form an intermediate hydrazone.

- Cyclization : The hydrazone undergoes cyclization with a thioketone or similar reactant to form the thiazole derivative.

The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, revealing a planar structure that facilitates interaction with biological targets.

Antimalarial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimalarial activity. For instance, compounds similar to this compound have shown IC50 values in the range of against Plasmodium falciparum strains . This indicates a high level of potency and selectivity.

Anticancer Activity

The thiazole derivatives have also been studied for their anticancer properties. A study reported that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and disruption of cellular signaling .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The presence of fluorine in the structure enhances its lipophilicity and membrane permeability, facilitating cellular uptake .

Case Studies

- Antimalarial Case Study : In a comparative study involving several thiazole derivatives, it was found that those containing electron-withdrawing groups like fluorine exhibited superior antimalarial activity compared to their non-fluorinated counterparts. This suggests that the electronic properties significantly influence the biological efficacy .

- Anticancer Case Study : A series of thiazole derivatives were tested against human cancer cell lines, revealing that those with methoxy substitutions had enhanced cytotoxicity due to better solubility and bioavailability in physiological conditions .

Data Tables

Scientific Research Applications

The compound exhibits notable anti-inflammatory and antitumor properties. Research indicates that derivatives of thiazole compounds often demonstrate significant biological activities, including:

- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation markers. It has shown potential in modulating pathways associated with inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can lead to various derivatives with enhanced properties. The general synthetic pathway includes:

- Formation of Hydrazone : The initial step involves the reaction of 4-fluorobenzaldehyde with appropriate hydrazones.

- Cyclization : Subsequent cyclization reactions lead to the formation of the thiazole ring.

- Hydrobromide Salt Formation : The final product is often converted into its hydrobromide salt for improved solubility and stability.

This synthetic flexibility allows for the exploration of numerous derivatives that may enhance specific biological activities .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a series of thiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of thiazole derivatives. The compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a dose-dependent decrease in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

Yield Comparisons :

Spectral and Physicochemical Properties

IR Spectroscopy :

NMR Spectroscopy :

Melting Points :

- Fluorinated derivatives (e.g., 7d: 224–226°C) generally exhibit lower melting points than brominated analogs (e.g., 7a: 272–274°C) due to reduced molecular symmetry .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.